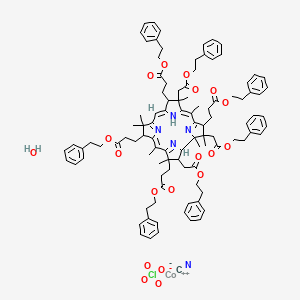
6-Chloro-4-fluoronicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 6-chloro-4-fluoronicotinique est un composé chimique de formule moléculaire C₆H₃ClFNO₂ et de masse moléculaire 175,54 g/mol Il s’agit d’un dérivé de l’acide nicotinique, caractérisé par la présence d’atomes de chlore et de fluor sur le cycle pyridine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 6-chloro-4-fluoronicotinique implique généralement la chloration et la fluoration sélectives des dérivés de l’acide nicotinique. Une méthode courante implique la réaction de l’acide 2,6-dichloro-5-fluoronicotinique avec de l’alcool thiométhylique, suivie d’une hydrogénation utilisant du nickel de Raney comme catalyseur . Une autre méthode implique la nitration de l’acide 2-hydroxynicotinique, suivie d’une réduction et d’une diazotation pour introduire les atomes de chlore et de fluor .
Méthodes de production industrielle
La production industrielle de l’acide 6-chloro-4-fluoronicotinique utilise souvent des techniques de synthèse à grande échelle pour garantir un rendement et une pureté élevés. Le procédé implique généralement l’utilisation de systèmes catalytiques avancés et de conditions réactionnelles optimisées pour obtenir une chloration et une fluoration efficaces .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 6-chloro-4-fluoronicotinique subit diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de chlore et de fluor peuvent être substitués par d’autres groupes fonctionnels dans des conditions appropriées.
Réactions d’oxydation et de réduction : Le composé peut être oxydé ou réduit pour former différents dérivés.
Réactions de couplage : Il peut participer à des réactions de couplage pour former des molécules plus complexes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Nucléophiles : Pour les réactions de substitution.
Agents oxydants : Pour les réactions d’oxydation.
Agents réducteurs : Pour les réactions de réduction.
Catalyseurs : Tels que le nickel de Raney pour les réactions d’hydrogénation.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner divers dérivés substitués de l’acide nicotinique, tandis que les réactions d’oxydation et de réduction peuvent produire différents états d’oxydation du composé .
Applications De Recherche Scientifique
L’acide 6-chloro-4-fluoronicotinique a un large éventail d’applications en recherche scientifique, notamment :
Chimie : Utilisé comme brique élémentaire pour la synthèse de molécules organiques plus complexes.
Biologie : Investigé pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production d’agrochimiques, de produits pharmaceutiques et d’autres produits chimiques industriels.
Mécanisme D'action
Le mécanisme d’action de l’acide 6-chloro-4-fluoronicotinique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l’application et du contexte d’utilisation spécifiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 6-chloro-2-fluoronicotinique : Un autre dérivé présentant des caractéristiques structurales similaires mais des motifs de substitution différents.
Acide 6-fluoropyridine-3-carboxylique : Un composé apparenté avec un atome de fluor sur le cycle pyridine.
Unicité
L’acide 6-chloro-4-fluoronicotinique est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Cette unicité le rend précieux pour diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C6H3ClFNO2 |
|---|---|
Poids moléculaire |
175.54 g/mol |
Nom IUPAC |
6-chloro-4-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H3ClFNO2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H,10,11) |
Clé InChI |
AVSPOWFDWGDVAL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1Cl)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


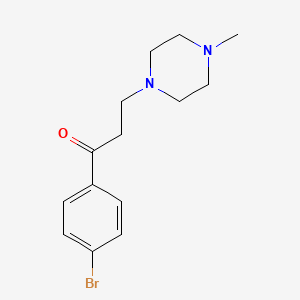

![methyl 4-(3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12286716.png)

![2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B12286725.png)
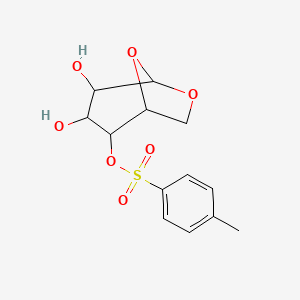

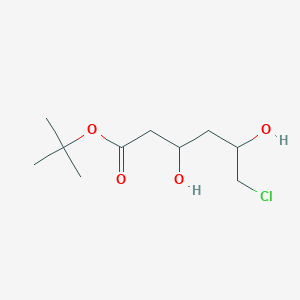
![8-Aminobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B12286745.png)
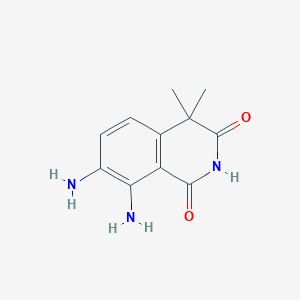

![(4E)-4-Deoxy-4-[2-(1,1-dimethylethoxy)-2-oxoethylidene]-2,3-O-(1-methylethylidene)-beta-L-erythropentopyranoside Methyl Ether](/img/structure/B12286762.png)
![8-Aminobicyclo[3.2.1]octane-3,8-dicarboxylic acid](/img/structure/B12286770.png)
